4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde
Description
4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde (CAS: 1229584-22-8) is a halogenated benzaldehyde derivative characterized by three substituents on the aromatic ring: a chlorine atom at position 3, an allyloxy group (-O-CH2CHCH2) at position 4, and an ethoxy group (-OCH2CH3) at position 5. Its molecular formula is C12H13ClO3, with a calculated molecular weight of 240.68 g/mol. The compound is utilized in organic synthesis and pharmaceutical research due to its reactive aldehyde group and substituent-dependent properties .
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZAWABXOVNIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404148 | |
| Record name | 4-(ALLYLOXY)-3-CHLORO-5-ETHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443291-94-9 | |
| Record name | 4-(ALLYLOXY)-3-CHLORO-5-ETHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxybenzaldehyde and allyl bromide.
Allylation: The hydroxyl group of 3-chloro-4-hydroxybenzaldehyde is first converted to an allyloxy group through an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Ethoxylation: The resulting intermediate is then subjected to an ethoxylation reaction using ethyl iodide and a base to introduce the ethoxy group at the desired position.
Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: 4-(Allyloxy)-3-chloro-5-ethoxybenzoic acid.
Reduction: 4-(Allyloxy)-3-chloro-5-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Biological Activity Overview:
Research indicates that 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde exhibits significant biological activities, including:
- Antimicrobial Activity: The compound has shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Anticancer Properties: In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including breast cancer and leukemia .
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Case Study: Antimicrobial Screening
A study involving the synthesis of related compounds demonstrated their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that derivatives of this compound possess moderate to potent inhibitory effects on microbial growth .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 25 |
Materials Science
In the industrial sector, this compound is utilized in the production of specialty chemicals and polymers. Its unique structure allows for the synthesis of advanced materials with tailored properties for specific applications in coatings, adhesives, and plastics.
Table: Industrial Applications
| Application Area | Description |
|---|---|
| Specialty Chemicals | Used as an intermediate in the synthesis of complex organic molecules. |
| Polymers | Contributes to the development of high-performance materials with enhanced stability. |
Agricultural Chemistry
The compound's potential use in agriculture includes its application as a pesticide or herbicide due to its biological activity against pathogens affecting crops. Its effectiveness in inhibiting microbial growth could be explored further for developing eco-friendly agricultural solutions.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The allyloxy and chloro substituents can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Physicochemical Properties
The table below compares 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde with six structurally related benzaldehyde derivatives, highlighting differences in substituents, molecular weight, and physical properties.
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Boiling Point (°C) | Water Solubility (mg/L) |
|---|---|---|---|---|---|
| This compound (1229584-22-8) | C12H13ClO3 | 240.68 | 3-Cl, 4-allyloxy, 5-ethoxy | ~305 (estimated) | 97.34 (EPA T.E.S.T.) |
| 3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde (428470-93-3) | C18H17ClO3 | 316.78 | 3-allyl, 4-(4-chlorobenzyloxy), 5-ethoxy | N/A | N/A |
| 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde (834907-52-7) | C16H15ClO3 | 290.74 | 3-Cl, 4-benzyloxy, 5-ethoxy | N/A | N/A |
| 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde (915920-67-1) | C15H18O3 | 246.31 | 3-allyl, 4-allyloxy, 5-ethoxy | 305.06 (EPA T.E.S.T.) | 97.34 (EPA T.E.S.T.) |
| 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde (428479-97-4) | C11H11ClO3 | 226.66 | 3-Cl, 4-allyloxy, 5-methoxy | N/A | N/A |
| 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde (692268-01-2) | C12H13ClO3 | 240.68 | 2-Cl, 4-allyloxy, 5-ethoxy | N/A | N/A |
Key Observations:
Substituent Effects on Molecular Weight :
- Replacing the benzyloxy group in 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde with allyloxy reduces molecular weight by 50.06 g/mol , enhancing solubility in polar solvents .
- The absence of an allyl group at position 3 (as in 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde ) decreases molecular weight by 5.63 g/mol but retains similar boiling points (~305°C) due to comparable hydrophobicity .
Alkoxy Group Variations :
- Ethoxy (C2H5O) groups increase molecular weight and hydrophobicity compared to methoxy (CH3O) substituents. For example, 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde has a molecular weight 14.02 g/mol lower than the ethoxy analog .
Biological Activity
4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde is a synthetic organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an allyloxy group, a chloro substituent, and an ethoxy group attached to a benzaldehyde moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with similar functional groups have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results suggest that these compounds demonstrate moderate to potent inhibitory effects on microbial growth, indicating their potential as antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. These studies typically involve assessing the compound's ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. For example, related compounds have shown efficacy against breast cancer and leukemia cell lines by disrupting cellular pathways involved in growth and survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, which could be beneficial in treating inflammatory diseases .
The biological activities of this compound are thought to stem from its ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors that play critical roles in disease pathways. For example, the inhibition of certain enzymes involved in the inflammatory response or cancer progression may be a key mechanism through which this compound exerts its effects.
Study on Antimicrobial Activity
A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that some derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents .
| Compound | Inhibition Zone (mm) | Standard Comparison |
|---|---|---|
| This compound | 15 | Amoxicillin (20 mm) |
| Derivative A | 18 | Amoxicillin (20 mm) |
| Derivative B | 12 | Amoxicillin (20 mm) |
Anticancer Screening
In another study focusing on anticancer properties, this compound was tested against human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at concentrations achievable in therapeutic settings .
| Cell Line | IC50 (µM) | % Cell Viability at 50 µM |
|---|---|---|
| MCF-7 | 25 | 30% |
| HeLa | 30 | 25% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution and condensation reactions. For example, allyloxy groups can be introduced via refluxing substituted benzaldehydes with allyl halides in ethanol under acidic catalysis (e.g., glacial acetic acid) . Optimization of reaction time (e.g., 4–6 hours), solvent polarity, and stoichiometry of reagents is critical. Yields may vary due to competing side reactions (e.g., hydrolysis of the aldehyde group). Purification typically involves solvent evaporation followed by recrystallization or column chromatography.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : and NMR to confirm substitution patterns (e.g., allyloxy protons at δ 4.5–5.5 ppm, aldehyde proton at δ ~10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve spatial arrangement, as demonstrated for structurally similar benzaldehydes .
Advanced Research Questions
Q. What strategies address low regioselectivity during the introduction of allyloxy and ethoxy groups in polysubstituted benzaldehydes?
- Methodological Answer : Regioselectivity can be controlled by:
- Protecting Groups : Temporarily block reactive sites (e.g., using silyl ethers for hydroxyl groups) to direct substitution to desired positions .
- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd or Cu) to enhance allylation efficiency, as seen in related benzaldehyde syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve nucleophilicity of alkoxy groups.
Q. How do electronic effects of substituents (Cl, OAllyl, OEt) influence the reactivity of the aldehyde group in further derivatizations?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl) reduce electron density at the aldehyde, making it less reactive toward nucleophilic additions but more susceptible to oxidation. Conversely, electron-donating groups (e.g., OAllyl, OEt) stabilize the aldehyde but may require harsher conditions for reactions like condensations. Computational studies (DFT) can predict charge distribution and guide synthetic planning .
Q. What analytical approaches resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Differentiate overlapping signals in crowded spectra, especially for allyloxy and ethoxy protons .
- Isotopic Labeling : Track reaction pathways (e.g., -labeling to confirm ether bond formation).
- Comparative Analysis : Cross-reference with databases (e.g., PubChem, CAS Common Chemistry) for known analogs .
Data-Driven Challenges
Q. How to interpret unexpected byproduct formation during allylation of 3-chloro-5-ethoxybenzaldehyde?
- Methodological Answer : Byproducts often arise from:
- Over-Oxidation : Aldehydes oxidizing to carboxylic acids under prolonged heating. Monitor reaction progress via TLC.
- Diels-Alder Adducts : Allyloxy groups may participate in cycloadditions. Characterize byproducts via GC-MS or HPLC .
- Mitigation: Use inert atmospheres (N/Ar) and lower temperatures.
Q. What stability challenges exist for this compound under storage, and how are they managed?
- Methodological Answer :
- Light Sensitivity : The aldehyde group and allyl ethers are prone to photodegradation. Store in amber vials at –20°C .
- Hydrolysis : Moisture can hydrolyze allyloxy groups. Use desiccants (e.g., silica gel) in storage containers.
- Thermal Stability : DSC/TGA analysis can determine decomposition thresholds .
Experimental Design Considerations
Q. How to optimize solvent systems for large-scale purification of this compound?
- Methodological Answer :
- Solvent Screening : Test mixtures like hexane/ethyl acetate or dichloromethane/methanol for recrystallization efficiency.
- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer scale-up .
- Pilot Trials : Monitor crystal morphology and purity (HPLC >98%) during cooling gradients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
